Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate
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Overview
Description
Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by its complex structure, which includes a piperazine ring, an acetyl group, and a chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Formation of the Benzoate Ester: The benzoate ester is formed by reacting the appropriate benzoic acid derivative with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Coupling Reaction: The final step involves coupling the acetylated piperazine with the benzoate ester and the chlorophenyl carbonyl compound under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the acetyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl moiety may undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases, subject to pharmacological studies.
Industry: Used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction cascades, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-methylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate
- Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate
Uniqueness
Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate is unique due to the presence of the acetyl group on the piperazine ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness could be reflected in its binding affinity, selectivity, and overall pharmacokinetic profile.
Properties
Molecular Formula |
C22H24ClN3O4 |
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Molecular Weight |
429.9 g/mol |
IUPAC Name |
ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3-chlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H24ClN3O4/c1-3-30-22(29)17-7-8-20(26-11-9-25(10-12-26)15(2)27)19(14-17)24-21(28)16-5-4-6-18(23)13-16/h4-8,13-14H,3,9-12H2,1-2H3,(H,24,28) |
InChI Key |
CCMPMOAFRJXSCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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